

2-Fluoro-4-morpholinoaniline hydrochloride solubility in organic solvents

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Compound of Interest

Compound Name: 2-Fluoro-4-morpholinoaniline hydrochloride

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An In-Depth Technical Guide to the Solubility of **2-Fluoro-4-morpholinoaniline Hydrochloride** in Organic Solvents

Authored by: A Senior Application Scientist Foreword: Navigating the Uncharted Solubility Landscape

In the realm of pharmaceutical development and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process design, formulation development, and ultimately, therapeutic efficacy. This guide focuses on **2-Fluoro-4-morpholinoaniline hydrochloride**, a compound of interest for which explicit solubility data in organic solvents is not readily available in public literature.

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive technical guide and a strategic manual for the research scientist. We will delve into the theoretical principles governing the solubility of this specific molecule, leveraging the known properties of its parent aniline. More critically, we will provide a robust, field-proven experimental framework for you to determine its solubility profile with confidence. This guide is built on the principles of predictive chemistry and rigorous experimental design, empowering you to generate the data required for your research and development endeavors.

Physicochemical Profile: From Free Base to Hydrochloride Salt

A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in different solvent systems.

The Parent Compound: 2-Fluoro-4-morpholinoaniline

The free base, 2-Fluoro-4-morpholinoaniline, possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions.

- Molecular Formula: $C_{10}H_{13}FN_2O$ [1]
- Molecular Weight: 196.22 g/mol [2]
- Appearance: Off-white to brown crystalline powder [3]
- Melting Point: Approximately 121-123 °C [3]
- Key Structural Features:
 - An aromatic aniline ring, which introduces a degree of hydrophobicity.
 - A primary amine ($-NH_2$), which is a hydrogen bond donor and acceptor, and a site for basicity.
 - A morpholine ring, which contains an ether linkage and a tertiary amine, adding to the molecule's polarity and hydrogen bonding capability (as an acceptor).
 - A fluorine atom, an electron-withdrawing group that can influence the basicity of the aniline nitrogen and participate in weak intermolecular interactions.

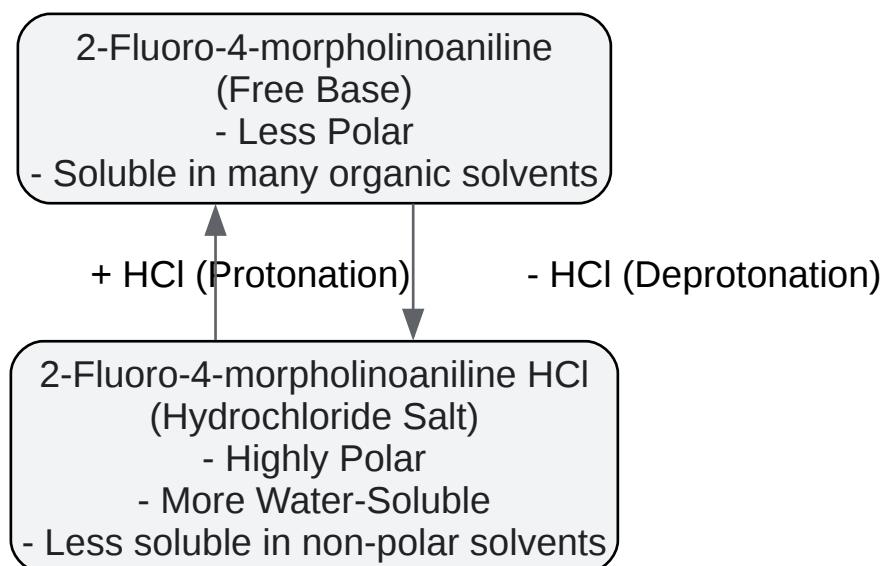
Amines, in general, are soluble in a range of organic solvents, including alcohols, ethers, and benzene. [4][5] The parent compound, 3-Fluoro-4-morpholinoaniline (an isomer), is noted to be soluble in methanol. [6] This suggests that the free base of our target molecule likely exhibits good solubility in polar organic solvents.

The Hydrochloride Salt: A Shift in Properties

The formation of a hydrochloride salt involves the protonation of the most basic nitrogen atom by hydrochloric acid.^[7] In 2-Fluoro-4-morpholinoaniline, this is expected to be the primary amine, given that the lone pair on the morpholine nitrogen is less available due to its aliphatic nature being less basic than the primary aromatic amine. This transformation from a neutral molecule to an ionic salt dramatically alters its physicochemical properties.

- Increased Polarity: The introduction of a positive charge on the nitrogen and the presence of the chloride counter-ion (Cl^-) make the molecule significantly more polar than its free base form.^[8]
- Enhanced Hydrogen Bonding: The newly formed ammonium group ($-\text{NH}_3^+$) is a potent hydrogen bond donor.
- Higher Melting Point: Generally, salts have higher melting points than their corresponding free bases due to strong ionic lattice forces.
- Aqueous vs. Organic Solubility: This salt formation is a common strategy to increase a drug's aqueous solubility.^{[7][9]} Conversely, this increased polarity typically leads to a decrease in solubility in nonpolar organic solvents.^[8]

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.



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Caption: Acid-base equilibrium of the target compound.

Theoretical Solubility Predictions in Organic Solvents

The principle of "like dissolves like" is our primary guide.[10] Solvents that can effectively solvate the charged ammonium group and the chloride ion will be the most effective.

We can categorize organic solvents to make educated predictions:

Solvent Class	Examples	Predicted Solubility of Hydrochloride Salt	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol, Water	High to Moderate	These solvents have O-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation and the chloride anion.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	Moderate to Low	These solvents have high dipole moments and can solvate cations well, but are less effective at solvating anions (like Cl^-) compared to protic solvents. Acetonitrile is generally a poorer solvent for salts.
Low Polarity	Dichloromethane (DCM), Chloroform, Ethyl Acetate	Low to Very Low	These solvents have some polarity but lack strong hydrogen bonding capabilities. Ethyl acetate is a hydrogen bond acceptor but not a donor. ^[11] Solubility is expected to be limited.
Nonpolar	Toluene, Hexane, Diethyl Ether	Very Low to Insoluble	These solvents lack the polarity and hydrogen bonding

ability to overcome the strong ionic lattice energy of the salt.[8]

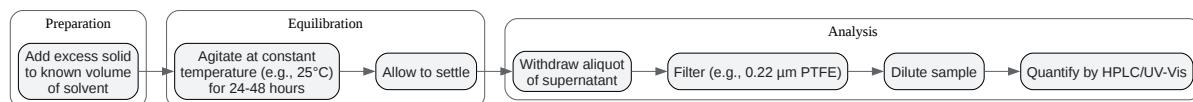
Expert Insight: While hydrochloride salts are generally less soluble in organic solvents than their free bases, this is not absolute. For complex molecules, especially in polar protic solvents like methanol, significant solubility can still be observed. The interplay of the organic "scaffold" of the molecule with the solvent cannot be ignored.

Experimental Protocol: The Equilibrium Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is the gold standard.[12] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Workflow Overview

The process involves creating a saturated solution, ensuring it has reached equilibrium, separating the solid and liquid phases, and then quantifying the concentration of the dissolved solute.



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Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

- **2-Fluoro-4-morpholinoaniline hydrochloride** (ensure purity and solid form are characterized, e.g., by XRPD)
- Selected organic solvents (HPLC grade or higher)
- Vials with screw caps (e.g., 4 mL or 20 mL glass vials)
- Orbital shaker with temperature control
- Centrifuge (optional, but recommended)
- Syringes and syringe filters (e.g., 0.22 μ m PTFE for organic solvents)
- Volumetric flasks and pipettes
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

- Preparation of Samples:
 - Accurately weigh an excess amount of **2-Fluoro-4-morpholinoaniline hydrochloride** into a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20 mg of solid.
 - Pipette a precise volume of the chosen organic solvent into the vial (e.g., 2.0 mL).
 - Prepare each solvent experiment in triplicate to ensure reproducibility.[12]
- Equilibration:
 - Securely cap the vials.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
- Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is a good starting point, but 48 or 72 hours may be necessary.
- Causality Check (Trustworthiness): To validate that equilibrium has been reached, you can take samples at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium has been achieved.

- Sample Separation:
 - Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
 - (Optional) Centrifuge the vials to further aid in the separation of the solid and liquid phases.
 - Carefully withdraw an aliquot of the supernatant (the clear liquid) using a syringe. Avoid disturbing the solid material at the bottom.
 - Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Note: Pre-saturate the filter by discarding the first few drops to avoid loss of analyte due to adsorption to the filter membrane.
- Quantification:
 - Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of your analytical method.
 - Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of **2-Fluoro-4-morpholinoaniline hydrochloride**.

- Calculate the concentration in the original (undiluted) sample by applying the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison.

Example Data Table:

Solvent	Solvent Class	Temperature (°C)	Solubility (mg/mL)	Solubility (g/100mL)	Observations
Methanol	Polar Protic	25	[Experimental Data]	[Calculated Data]	
Ethanol	Polar Protic	25	[Experimental Data]	[Calculated Data]	
Acetonitrile	Polar Aprotic	25	[Experimental Data]	[Calculated Data]	
Dichloromethane	Low Polarity	25	[Experimental Data]	[Calculated Data]	
Toluene	Nonpolar	25	[Experimental Data]	[Calculated Data]	

Conclusion

While published data on the organic solvent solubility of **2-Fluoro-4-morpholinoaniline hydrochloride** is scarce, a combination of theoretical prediction and rigorous experimental methodology provides a clear path forward for researchers. The conversion of the parent aniline to its hydrochloride salt fundamentally increases its polarity, suggesting higher solubility in polar protic solvents like methanol and significantly lower solubility in nonpolar solvents such as hexane or toluene. The shake-flask method, when executed with care and proper validation, will yield reliable, high-quality data essential for any application in drug development or chemical synthesis. This guide provides the framework to generate that crucial data with scientific integrity.

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